molecular formula C10H11FO2S B13526148 Cyclopropyl(phenyl)methanesulfonyl fluoride

Cyclopropyl(phenyl)methanesulfonyl fluoride

Cat. No.: B13526148
M. Wt: 214.26 g/mol
InChI Key: CYSHYNHZEOWBLL-UHFFFAOYSA-N
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Description

Cyclopropyl(phenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C10H11FO2S. It is known for its unique structure, which includes a cyclopropyl group, a phenyl group, and a methanesulfonyl fluoride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(phenyl)methanesulfonyl fluoride typically involves the reaction of cyclopropyl(phenyl)methanesulfonyl chloride with a fluoride source. One common method is the reaction with potassium fluoride in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(phenyl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of cyclopropyl(phenyl)methanesulfonyl fluoride involves its interaction with target enzymes or proteins. It acts as an irreversible inhibitor by covalently modifying the active site of the enzyme, typically through the formation of a sulfonyl fluoride adduct. This modification prevents the enzyme from performing its normal catalytic function, leading to inhibition of its activity .

Comparison with Similar Compounds

Uniqueness: Cyclopropyl(phenyl)methanesulfonyl fluoride is unique due to the presence of both cyclopropyl and phenyl groups, which can enhance its reactivity and specificity in certain chemical reactions. These structural features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

cyclopropyl(phenyl)methanesulfonyl fluoride

InChI

InChI=1S/C10H11FO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

CYSHYNHZEOWBLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)S(=O)(=O)F

Origin of Product

United States

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